molecular formula C14H11FO B14880629 4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde

4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B14880629
M. Wt: 214.23 g/mol
InChI Key: PEMIEHNQVDSTQI-UHFFFAOYSA-N
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Description

4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with a fluorine atom at the 4-position and a methyl group at the 4’-position, along with an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized for higher yields and purity by carefully controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function . The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde can be compared with other similar compounds, such as:

    4-Fluoro-4’-methyl-[1,1’-biphenyl]: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.

    4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid:

    4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-methanol: Contains a primary alcohol group, which can undergo different chemical reactions compared to the aldehyde group.

The uniqueness of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

5-fluoro-2-(4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14-7-6-13(15)8-12(14)9-16/h2-9H,1H3

InChI Key

PEMIEHNQVDSTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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